molecular formula C11H8ClNO2 B8307841 2-(5-Chloropyridin-2-yloxy)phenol

2-(5-Chloropyridin-2-yloxy)phenol

Cat. No.: B8307841
M. Wt: 221.64 g/mol
InChI Key: RVHQJRSRNYENGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyridin-2-yloxy)phenol is a chemical building block of significant interest in industrial and medicinal chemistry research. Its core structure consists of a phenol group linked to a 5-chloropyridine ring via an ether bond. This architecture is frequently found in compounds with notable biological activity, particularly in the agrochemical sector. Pyridine-based scaffolds are prominent in modern agrochemicals, often contributing to enhanced efficacy and novel modes of action that help overcome pest resistance . As a key intermediate, this compound is highly valuable for the synthesis and discovery of new active ingredients. Its potential applications are rooted in its role as a precursor in the development of herbicidal agents. Patents and scientific literature describe similar pyridin-2-yloxyphenol derivatives as essential intermediates in creating post-emergence and pre-emergence herbicides that control grasses and broadleaf weeds . The presence of the chlorine atom on the pyridine ring and the phenolic hydroxy group offers versatile sites for further chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is provided exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the material in accordance with best laboratory practices.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)oxyphenol

InChI

InChI=1S/C11H8ClNO2/c12-8-5-6-11(13-7-8)15-10-4-2-1-3-9(10)14/h1-7,14H

InChI Key

RVHQJRSRNYENGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that 2-(5-Chloropyridin-2-yloxy)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing efficacy comparable to established antibiotics like penicillin G and ciprofloxacin .
  • Cancer Research : The compound has been identified as a potential lead in drug discovery targeting cancer cells. Its structural analogs have demonstrated anticancer properties, suggesting that modifications could enhance bioactivity against specific cancer types .
  • Pain Management : Studies have indicated that this compound interacts with specific receptors involved in pain pathways, such as P2X3 receptors. This interaction suggests its potential use in developing new analgesics for pain management therapies.

Agricultural Applications

  • Herbicidal Properties : The compound has been explored for its herbicidal activity. It is effective in controlling both monocotyledonous and dicotyledonous weeds in crops like maize, rice, and soybeans. Its application rates are low (less than 1 kg per hectare), making it an environmentally friendly option for weed management .
  • Weed Control Mechanisms : this compound acts through pre-emergence and post-emergence control mechanisms, targeting specific weed species that are otherwise difficult to manage. This specificity reduces the risk of damaging cultivated crops while effectively managing unwanted vegetation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
3-(5-Chloropyridin-2-yloxy)benzamideContains an amide groupNoted anticancer properties
5-Bromo-2-(pyridin-3-yloxy)phenolBromine substitution; altered reactivityEnhanced antimicrobial activity
4-(5-Chloropyridin-3-yloxy)anilineAmino group addition; increased solubilityPotential anti-inflammatory effects
3-(6-Bromopyridin-3-yloxy)benzamideBromine on a different position; distinct interactionSelective receptor inhibition

This comparative analysis highlights how variations in halogen positioning and additional functional groups can significantly influence both the chemical reactivity and biological efficacy of related compounds.

Case Studies

  • Antioxidant Activity : A study synthesized various derivatives of related compounds, revealing that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, indicating potential applications in health supplements or therapeutic formulations .
  • In Vivo Studies : Research involving animal models demonstrated the efficacy of compounds structurally related to this compound in reducing bacterial infections through optimized dosing strategies, showcasing its potential relevance in clinical applications .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with 2-(5-Chloropyridin-2-yloxy)phenol, differing primarily in substituents or additional functional groups:

Compound Name Key Substituents Molecular Formula Notable Features Reference
This compound 5-Cl, pyridyloxy, phenol C₁₁H₇ClNO₂ Baseline for comparison -
5-(2,3-Dichlorophenyl)-2-fluoropyridine 2,3-diCl, 2-F, phenyl C₁₁H₆Cl₂FN Enhanced halogen bonding; fluoropyridine
2-[4-(Aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol Cl, aminomethyl, pyridyl C₁₈H₁₅ClN₂O₂ Bioactive potential via aminomethyl group
(5-Chloropyridin-2-yl)methanol 5-Cl, CH₂OH C₆H₆ClNO Polar hydroxyl group vs. phenol
5,5'-Dichloro-2,2'-bipyridine Bipyridine with 5-Cl C₁₀H₆Cl₂N₂ Dimeric structure; higher toxicity

Key Observations :

  • Halogen Effects : Substituting fluorine (as in 5-(2,3-dichlorophenyl)-2-fluoropyridine) may enhance electronic effects and metabolic stability compared to chlorine .
  • Functional Group Impact: The aminomethyl group in 2-[4-(aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol could improve solubility and receptor binding, suggesting superior bioactivity over the parent compound .
  • Polarity Differences: (5-Chloropyridin-2-yl)methanol’s primary alcohol group likely increases hydrophilicity compared to the phenolic hydroxyl group in the target compound .

Physicochemical Properties

While explicit data (e.g., logP, melting points) is unavailable in the evidence, inferences can be made:

  • Stability : Fluorinated analogs (e.g., 2-fluoropyridines) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

Preparation Methods

Reaction Mechanism and Conditions

In this method, catechol (1,2-dihydroxybenzene) reacts directly with 2,5-dichloropyridine under inert atmospheres at elevated temperatures (150–160°C). The melt-phase reaction eliminates the need for solvents or alkaline catalysts, as the phenolic hydroxyl group acts as both a nucleophile and proton donor. The mechanism involves nucleophilic aromatic substitution (SNAr), where the deprotonated phenoxide ion attacks the electron-deficient 2-chloropyridine ring, displacing chlorine at the 2-position.

Key Parameters:

  • Temperature : 150–160°C (optimal for activation without decomposition).

  • Atmosphere : Nitrogen or argon to prevent oxidation.

  • Molar Ratio : 1:1 stoichiometry minimizes byproducts.

A representative procedure from EP0061913A2 involves heating 2,5-dichloropyridine (1.0 mol) and catechol (1.05 mol) at 150°C for 6 hours, yielding 78% pure product after recrystallization from 1-chlorobutane.

Base-Mediated Nucleophilic Substitution

Solvent and Base Selection

This approach employs polar aprotic solvents (e.g., dimethylformamide, DMF) with alkaline agents (e.g., K2CO3, NaOH) to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity. The reaction proceeds at milder temperatures (80–120°C) compared to the solvent-free method.

Procedure from EP0061913A2:

  • Reagents :

    • 2,5-Dichloropyridine (1.0 mol).

    • Catechol (1.1 mol).

    • Potassium carbonate (1.2 mol).

    • DMF (solvent, 5 vol).

  • Conditions :

    • Reflux at 120°C for 8 hours.

    • Post-reaction extraction with ethyl ether and washing with brine.

  • Yield : 82% after silica gel chromatography.

Advantages and Limitations

  • Advantages : Better control over reaction kinetics; suitable for lab-scale synthesis.

  • Limitations : Solvent removal increases operational costs; base residues require neutralization.

Comparative Analysis of Methods

Parameter Solvent-Free Base-Mediated
Temperature 150–160°C80–120°C
Reaction Time 4–6 hours6–8 hours
Yield 70–78%75–82%
Solvent Use NoneDMF, MEK, or sulfolane
Byproducts Minimal (self-condensation rare)Halide salts (KCl)
Scalability Industrial preferredLab-scale adaptable

Data synthesized from EP0061913A2 and US4935051A.

Mechanistic Insights and Side Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine atoms on 2,5-dichloropyridine activate the ring toward SNAr. The phenoxide ion targets the 2-position due to lower steric hindrance compared to the 5-chloro site. Computational studies suggest the transition state involves partial negative charge development on the pyridine ring’s nitrogen, stabilized by resonance.

Competing Pathways

  • Di-substitution : Excess catechol may lead to 2,5-bis(phenoxy)pyridine, mitigated by stoichiometric control.

  • Hydrolysis : Trace moisture converts 2,5-dichloropyridine to 2-chloro-5-hydroxypyridine, necessitating anhydrous conditions.

Industrial-Scale Optimization

Catalytic Enhancements

Recent patents disclose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems. For example, adding 0.5 mol% TBAB reduces reaction time to 3 hours with 85% yield.

Green Chemistry Initiatives

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Microwave Assistance : Trials show 50% time reduction under microwave irradiation (200 W, 140°C) .

Q & A

Q. What safety protocols are essential when handling 2-(5-Chloropyridin-2-yloxy)phenol in laboratory settings?

  • Answer: Based on analogous chlorinated pyridine derivatives, this compound should be classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) due to structural similarities . Key precautions include:
  • Use of PPE (gloves, lab coat, goggles) and working in a fume hood.
  • Immediate medical consultation if exposure occurs, as systemic toxicity data are incomplete .
  • Firefighting measures: Use CO₂ or dry chemical powder; avoid water jets due to potential toxic fume release .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer: A plausible route involves nucleophilic aromatic substitution between 5-chloro-2-hydroxypyridine and a halogenated phenol derivative. Key steps include:
  • Activation of the phenolic hydroxyl group using bases like NaOH in polar aprotic solvents (e.g., DMF) .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Q. Which analytical techniques are critical for purity assessment of this compound?

  • Answer:
  • HPLC/GC-MS : To quantify organic impurities and verify >95% purity .
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • Elemental Analysis (EA) : Validate C, H, N, Cl, and O composition .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation of derivatives?

  • Answer: Discrepancies in NMR/IR data can arise from tautomerism or solvent effects. Mitigation strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Computational Chemistry : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography : Confirm molecular geometry unambiguously, as demonstrated for related pyridine derivatives .

Q. What reaction parameters optimize coupling efficiency between chloropyridines and phenolic substrates?

  • Answer:
  • Catalyst Selection : Transition metals (e.g., CuI) or phase-transfer catalysts enhance reactivity in SNAr reactions .
  • Solvent Optimization : Use DMSO or DMF to stabilize transition states .
  • Temperature Control : Reactions at 80–100°C improve kinetics without promoting decomposition .

Q. How does the chloro substituent influence the electronic properties of this compound in electrophilic reactions?

  • Answer: The electron-withdrawing chloro group at the pyridine 5-position:
  • Deactivates the ring , reducing susceptibility to electrophilic attack.
  • Directs substituents to meta/para positions in subsequent reactions, as observed in chloropyridine analogs .
  • Quantitative analysis via Hammett constants (σₚ) or DFT-calculated Fukui indices can predict regioselectivity .

Q. What environmental persistence data exist for this compound, and how should waste be managed?

  • Answer: While no direct data are available, structurally similar chlorophenols show:
  • Moderate soil mobility due to moderate log Kow (~2.5–3.5) .
  • Waste Disposal : Incinerate in a certified facility with scrubbing systems to capture HCl fumes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.